molecular formula C7H14N2O B165572 3-Methyl-1,3-diazepane-1-carbaldehyde CAS No. 138913-28-7

3-Methyl-1,3-diazepane-1-carbaldehyde

Cat. No. B165572
M. Wt: 142.2 g/mol
InChI Key: IIMAVCKPPASFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1,3-diazepane-1-carbaldehyde, also known as MDCA, is a heterocyclic organic compound that contains a diazepane ring. It is a colorless liquid that is used in various scientific research applications, especially in the field of organic chemistry. MDCA is synthesized through a multistep process, and its mechanism of action involves its ability to act as a nucleophile in various reactions.

Mechanism Of Action

3-Methyl-1,3-diazepane-1-carbaldehyde acts as a nucleophile in various reactions, including the formation of C-C bonds and the synthesis of chiral compounds. It is also used as a building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals. Its mechanism of action involves its ability to react with electrophiles, such as carbonyl compounds, to form a new bond. The resulting compound can then be used as a building block in further reactions.

Biochemical And Physiological Effects

3-Methyl-1,3-diazepane-1-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, it is known to be a stable compound that is not readily metabolized in the body. It does not have any known toxic effects, and its use in scientific research is considered safe.

Advantages And Limitations For Lab Experiments

3-Methyl-1,3-diazepane-1-carbaldehyde has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. Its unique structure and reactivity make it a valuable tool in organic synthesis. However, its synthesis method is complex and requires careful control of reaction conditions to obtain a high yield of pure 3-Methyl-1,3-diazepane-1-carbaldehyde. It is also relatively expensive compared to other reagents, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 3-Methyl-1,3-diazepane-1-carbaldehyde. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the use of 3-Methyl-1,3-diazepane-1-carbaldehyde as a building block in the synthesis of new pharmaceuticals and agrochemicals. 3-Methyl-1,3-diazepane-1-carbaldehyde may also have potential applications in the development of new materials, such as polymers and catalysts. Further research is needed to explore these potential applications and to fully understand the mechanism of action of 3-Methyl-1,3-diazepane-1-carbaldehyde.

Synthesis Methods

3-Methyl-1,3-diazepane-1-carbaldehyde is synthesized through a multistep process that involves the reaction of 2-methyl-1,3-propanediol with paraformaldehyde, followed by the reaction of the resulting compound with ammonia. The final step involves the reaction of the resulting compound with hydrazine hydrate to produce 3-Methyl-1,3-diazepane-1-carbaldehyde. The synthesis method is complex and requires careful control of reaction conditions to obtain a high yield of pure 3-Methyl-1,3-diazepane-1-carbaldehyde.

Scientific Research Applications

3-Methyl-1,3-diazepane-1-carbaldehyde is used in various scientific research applications, especially in the field of organic chemistry. It is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 3-Methyl-1,3-diazepane-1-carbaldehyde is also used as a reagent in various reactions, including the synthesis of chiral compounds and the formation of C-C bonds. Its unique structure and reactivity make it a valuable tool in organic synthesis.

properties

CAS RN

138913-28-7

Product Name

3-Methyl-1,3-diazepane-1-carbaldehyde

Molecular Formula

C7H14N2O

Molecular Weight

142.2 g/mol

IUPAC Name

3-methyl-1,3-diazepane-1-carbaldehyde

InChI

InChI=1S/C7H14N2O/c1-8-4-2-3-5-9(6-8)7-10/h7H,2-6H2,1H3

InChI Key

IIMAVCKPPASFGF-UHFFFAOYSA-N

SMILES

CN1CCCCN(C1)C=O

Canonical SMILES

CN1CCCCN(C1)C=O

synonyms

1H-1,3-Diazepine-1-carboxaldehyde, hexahydro-3-methyl- (9CI)

Origin of Product

United States

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